

Spectroscopic Profile of Methyl 2,6dichloroisonicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2,6-dichloroisonicotinate

Cat. No.: B108784

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2,6-dichloroisonicotinate** (CAS No. 42521-09-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the analytical characterization of this compound.

Molecular Structure and Properties

- IUPAC Name: methyl 2,6-dichloropyridine-4-carboxylate[1]
- Molecular Formula: C₇H₅Cl₂NO₂[1]
- Molecular Weight: 206.03 g/mol [2]
- Appearance: White solid[3]
- Melting Point: 80-84 °C[3]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **Methyl 2,6-dichloroisonicotinate**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectra for this compound are referenced in databases, specific, experimentally determined peak data is not publicly available.[1] The expected chemical shifts are estimated based on the molecular structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Pyridine-H	7.8 - 8.2	Singlet	2H
Methyl-H	~3.9	Singlet	3H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Ester)	160 - 165
C-CI (Pyridine)	150 - 155
C-COO (Pyridine)	140 - 145
C-H (Pyridine)	125 - 130
O-CH₃ (Methyl)	50 - 55

Infrared (IR) Spectroscopy

An FTIR spectrum of **Methyl 2,6-dichloroisonicotinate** has been recorded.[1] The expected characteristic absorption bands are listed below.

Table 3: Expected FT-IR Spectroscopic Data



Wavenumber (cm⁻¹)	Functional Group Assignment
~3100	Aromatic C-H Stretch
~1730	C=O Stretch (Ester)
1550 - 1600	Aromatic C=C and C=N Stretch
~1250	C-O Stretch (Ester)
700 - 800	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry data has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: GC-MS Spectroscopic Data[1]

m/z (Mass-to-Charge Ratio)	Interpretation
205	Molecular Ion [M]+ (with 35Cl, 35Cl)
176	Fragment Ion
174	Fragment Ion

Table 5: Predicted Mass Spectrometry Adducts[4]

Adduct	Predicted m/z
[M+H] ⁺	205.97701
[M+Na] ⁺	227.95895
[M-H] ⁻	203.96245
[M+NH ₄] ⁺	223.00355
[M]+	204.96918



Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solid should be fully dissolved to ensure spectral quality.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a
 proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key
 parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an
 appropriate relaxation delay, and a spectral width that encompasses all expected
 resonances.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely
 ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an
 agate mortar and pestle. The homogenous mixture is then compressed in a die using a
 hydraulic press to form a thin, transparent pellet.
- Instrumentation: An FT-IR spectrometer is used for analysis. A background spectrum of a pure KBr pellet is recorded first.
- Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.



 Data Processing: The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

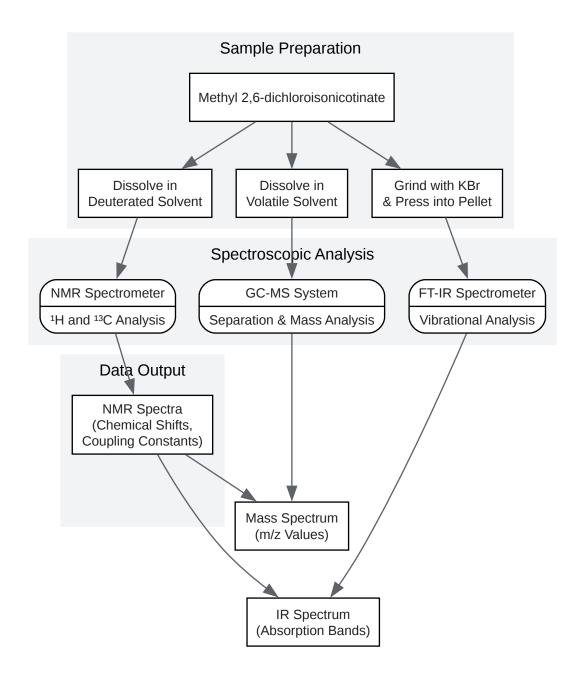
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer detector is used. The GC is equipped with a capillary column suitable for separating the analyte from any impurities.
- Data Acquisition: A small volume of the sample solution is injected into the heated GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the column, where separation occurs. The eluting compounds enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.
- Data Processing: The instrument software generates a chromatogram (detector response vs. retention time) and a mass spectrum for each eluting peak. The mass spectrum is a plot of ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 2,6-dichloroisonicotinate**.





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Caption: Spectroscopic Analysis Workflow.

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